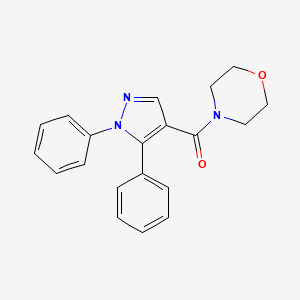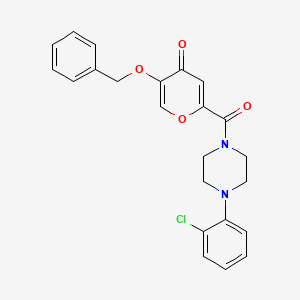
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C16H19FN4O4S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
A novel approach to synthesizing sulfonated poly(ether ether ketone) (SPEEK) polymers demonstrates the utility of incorporating sulfonate and carboxylate functionalities for enhanced proton conductivity, relevant to fuel cell technology. The synthesis involves copolymerization of bisphenol A derivatives under nucleophilic aromatic substitution reactions, yielding membranes with promising ion-exchange capacities and methanol permeability profiles suitable for direct methanol fuel cell applications (Li et al., 2009).
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, such as imidazo[1,5-a]pyridine derivatives, highlights the potential of these compounds in developing low-cost emitters with large Stokes' shifts. These compounds are synthesized through one-pot, multi-component reactions, providing insights into how variations in chemical structure influence optical properties. This methodology could be adapted for the synthesis and study of compounds like "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone," exploring their applications in material science or as fluorophores (Volpi et al., 2017).
Drug Development Applications
The development of BACE1 inhibitors for the treatment of Alzheimer's Disease showcases the application of similar chemical frameworks in medicinal chemistry. An efficient method for synthesizing potent BACE1 inhibitors demonstrates the utility of Friedel-Crafts reactions and subsequent modifications for generating targeted therapeutic agents. This research suggests potential applications in designing novel therapeutics based on the chemical structure of interest (Zhou et al., 2009).
Antimicrobial Activity
The synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the antimicrobial potential of compounds with similar structural motifs. Through the Gewald synthesis technique and subsequent reactions, novel compounds exhibiting significant antimicrobial activities were obtained. This line of research highlights the potential for utilizing the chemical scaffold of interest in the development of new antimicrobial agents (Puthran et al., 2019).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-25-14-4-3-12(9-13(14)17)16(22)20-5-2-6-21(8-7-20)26(23,24)15-10-18-11-19-15/h3-4,9-11H,2,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWQHRHOAUGWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2596533.png)





![5-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2596543.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-ynamide](/img/structure/B2596545.png)

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2596551.png)
![Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2596552.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2596553.png)
![N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2596555.png)